5-(2-(4-chlorophenyl)-2-oxoethyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
Description
Properties
IUPAC Name |
5-[2-(4-chlorophenyl)-2-oxoethyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S2/c1-10-20-16-17(26-10)15(14-3-2-8-25-14)21-22(18(16)24)9-13(23)11-4-6-12(19)7-5-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAWOKIIMZPPNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, a comparison with structurally related analogs is provided below. Key differences in substituents, core scaffolds, and physicochemical/electronic properties are highlighted.
Table 1: Structural and Electronic Comparison of Thiazolo-Fused Derivatives
*Predicted values derived from density functional theory (DFT) calculations and electronegativity-hardness principles .
Key Observations:
Core Scaffold Differences: The target compound’s thiazolo[4,5-d]pyridazinone core (pyridazinone fused to thiazole) contrasts with thiazolo[4,5-d]pyrimidinone (pyrimidinone fused to thiazole) in Fig. 19 . Pyridazinone’s electron-deficient nature may enhance reactivity toward nucleophiles compared to pyrimidinone. The thiazolo[3,2-a]pyrimidine scaffold in features a different fusion pattern, altering ring strain and conjugation pathways .
Substituent Effects :
- The thiophen-2-yl group in the target compound introduces sulfur-mediated interactions (e.g., hydrogen bonding, π-stacking) absent in phenyl-substituted analogs .
- The 2-(4-chlorophenyl)-2-oxoethyl chain increases logP (lipophilicity) compared to the ester-containing derivative in , suggesting improved membrane permeability .
Electronic Properties: The target compound’s higher hardness (η = 4.2 eV) compared to Fig. 19’s analog (η = 3.9 eV) implies greater stability and resistance to electron transfer, likely due to the electron-withdrawing 4-chlorophenyl group . Lower electrophilicity index (ω = 1.5 eV) than Fig.
Table 2: Methodologies for Comparative Analysis
Research Implications and Limitations
- Structural Modifications : Replacing the thiophen-2-yl group with bulkier substituents (e.g., naphthyl) could further modulate logP and bioavailability .
- Data Gaps : Experimental validation of predicted properties (e.g., solubility, bioactivity) is required. Crystal structure determination via SHELXL would clarify conformational preferences.
- Contradictions : describes an acetamide derivative with a similar scaffold but distinct solubility profiles due to polar amide groups, underscoring the need for tailored synthetic strategies .
Q & A
Q. What computational and experimental approaches validate target selectivity (e.g., kinase inhibition vs. off-target effects)?
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